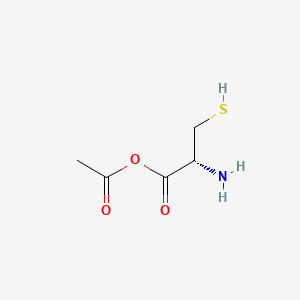
Acetyl cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl cysteinate, also known as N-acetylcysteine, is a derivative of the amino acid cysteine. It is widely recognized for its role as a precursor in the synthesis of glutathione, a powerful antioxidant in the body. This compound is commonly used in medical settings to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyl cysteinate typically involves the acylation of cysteine. One common method includes adjusting the pH of cysteine mother liquor to 9-12, followed by the addition of acetic anhydride at 40-60°C for 20-60 minutes. This acylation reaction produces an acylation liquid, which is then neutralized and crystallized to obtain crude this compound. The crude product is further purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes acylation, cooling, crystallization, centrifugal separation, and drying. Equipment such as ceramic reaction kettles, cooling reaction kettles, centrifugal machines, and vacuum driers are used to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl cysteinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetyl cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.
Medicine: Used to treat acetaminophen overdose, chronic respiratory conditions, and as a potential treatment for various other conditions due to its antioxidant properties.
Industry: Employed in the production of pharmaceuticals and as a dietary supplement
Mécanisme D'action
Acetyl cysteinate exerts its effects primarily through its role as a precursor to glutathione. It is deacetylated to cysteine, which then participates in the synthesis of glutathione. Glutathione acts as an antioxidant, neutralizing reactive oxygen species and maintaining cellular redox balance. Additionally, this compound can directly scavenge free radicals and reduce disulfide bonds in mucin, thereby decreasing mucus viscosity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: The parent amino acid of acetyl cysteinate.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, and a key antioxidant in the body.
Uniqueness
This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to cysteine. This modification allows it to be more effective in replenishing glutathione levels and providing antioxidant protection .
Propriétés
Numéro CAS |
25988-61-8 |
|---|---|
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
acetyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |
Clé InChI |
PEWXENMTDDNSMK-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)OC(=O)[C@H](CS)N |
SMILES canonique |
CC(=O)OC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


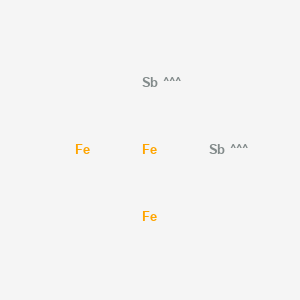
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

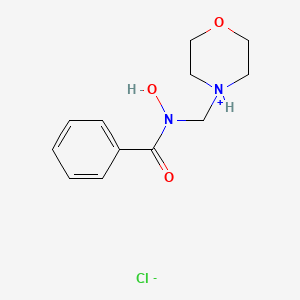

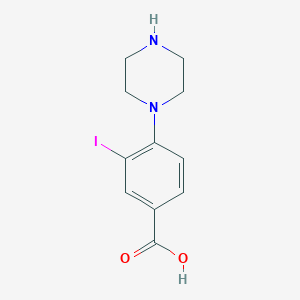


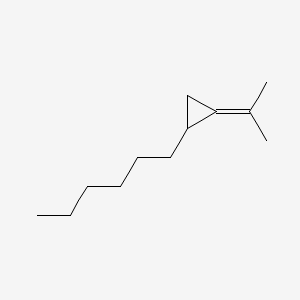
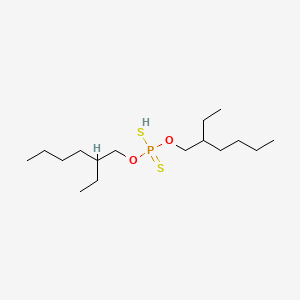
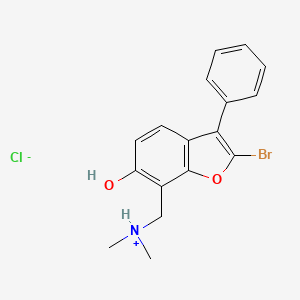
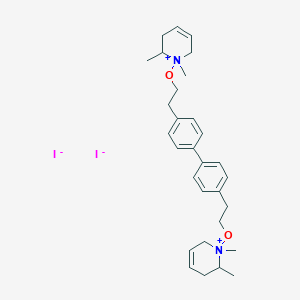
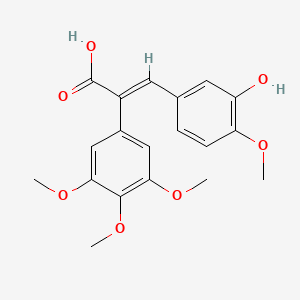
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
